molecular formula C13H18F2OS B7989824 (3,4-Difluoro-5-(hexyloxy)phenyl)(methyl)sulfane

(3,4-Difluoro-5-(hexyloxy)phenyl)(methyl)sulfane

Cat. No.: B7989824
M. Wt: 260.35 g/mol
InChI Key: GQQKYKJHQRXLKU-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-(hexyloxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C13H18F2OS. It is characterized by the presence of difluoro, hexyloxy, and methylsulfane groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-5-(hexyloxy)phenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorophenol, hexyl bromide, and methylthiol.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reactions.

    Stepwise Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-(hexyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfane.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

(3,4-Difluoro-5-(hexyloxy)phenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-(hexyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The difluoro and hexyloxy groups may enhance its binding affinity to certain enzymes or receptors, while the methylsulfane group can modulate its reactivity. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluoro-5-(methoxy)phenyl)(methyl)sulfane
  • (3,4-Difluoro-5-(ethoxy)phenyl)(methyl)sulfane
  • (3,4-Difluoro-5-(butoxy)phenyl)(methyl)sulfane)

Uniqueness

(3,4-Difluoro-5-(hexyloxy)phenyl)(methyl)sulfane is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties compared to its analogs with shorter alkoxy chains.

Properties

IUPAC Name

1,2-difluoro-3-hexoxy-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2OS/c1-3-4-5-6-7-16-12-9-10(17-2)8-11(14)13(12)15/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQKYKJHQRXLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=CC(=C1)SC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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